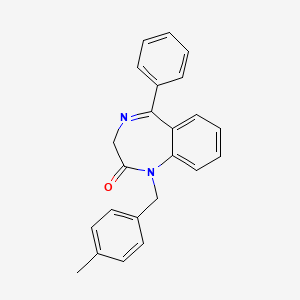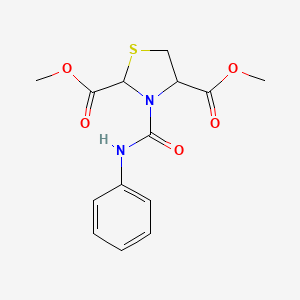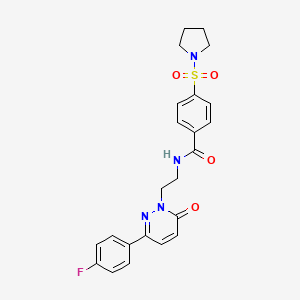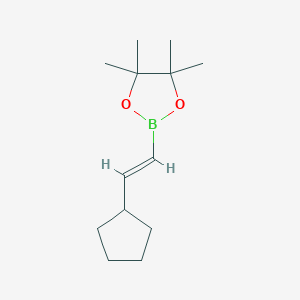
1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C23H20N2O and its molecular weight is 340.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Benzodiazepine derivatives, including 1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, are extensively studied due to their significant anxiolytic properties. These compounds typically feature a benzene ring connected to a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, along with a second benzene ring attached to carbon. The presence of a halogen or nitro group is critical for displaying activity. Innovative methods for synthesizing these derivatives are of great interest for their potential mass production and varied applications in medicinal chemistry (Lyukshenko, Nikitin, & Morozhenko, 2019).
Catalysis and Molecular Modifications
The development of catalysis methods for the synthesis of 1,4-benzodiazepines is an active area of research. For example, Pd-catalyzed carboamination reactions have been employed for synthesizing various 1,4-benzodiazepines and benzodiazepin-5-ones, demonstrating the versatility of these compounds (Neukom, Aquino, & Wolfe, 2011). Additionally, various chemical modifications like late-stage C-H activation and arylation have been explored to diversify the range of benzodiazepine derivatives, indicating their potential for developing new pharmaceuticals (Khan et al., 2016).
Pharmacological Potential
The structural diversity of benzodiazepine derivatives is linked to their broad spectrum of biological activities. For instance, studies on anticonvulsant activities have revealed that certain 1,4-benzodiazepin-2-one derivatives exhibit significant potential as molecular scaffolds for antiepileptic agents. This highlights their relevance in the development of new therapeutic drugs (Nilkanth et al., 2020).
Molecular Interactions and Analysis
Understanding the molecular and crystal structures of benzodiazepine derivatives is vital for their application in medicinal chemistry. X-ray diffraction structural analysis provides insights into their molecular configuration, which is crucial for their interaction with biological receptors (Pavlovsky et al., 2007). These studies contribute to the development of drugs targeting specific receptors in the central nervous system.
Mecanismo De Acción
While the exact mechanism of action for “1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one” is not known, benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-17-11-13-18(14-12-17)16-25-21-10-6-5-9-20(21)23(24-15-22(25)26)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHJDZVBFHMWQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B3010648.png)
![3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3010652.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3010655.png)
![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3010656.png)

![1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B3010658.png)
![4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3010659.png)
![4-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3010661.png)
![4-[(2,5-Dimethylbenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3010662.png)




![4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B3010671.png)
